Cas no 505064-91-5 (Ethyl 3-{4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ylthio}propanoate)
Ethyl 3-{4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ylthio}propanoate Chemical and Physical Properties
Names and Identifiers
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- <br>3-(4-Phenyl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-propionic acid ethyl ester
- 3-(4-Phenyl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-propionic acid ethyl ester
- STK339194
- SB58111
- Ethyl 3-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoate
- ethyl 3-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoate
- ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanoate
- SMR000117845
- MLS000527371
- BAS 03153951
- MFCD02737443
- propanoic acid, 3-[[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio]-, ethyl ester
- ALBB-010018
- LS-03407
- ETHYL 3-[[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]THIO]PROPANOATE
- AKOS000556977
- ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate
- Ethyl3-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoate
- HMS2298O16
- Ethyl 3-([4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio)propanoate
- CCG-117542
- H25482
- CHEMBL1446569
- XNWBBKAETVDHIK-UHFFFAOYSA-N
- CS-0323035
- 505064-91-5
- Ethyl 3-{4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ylthio}propanoate
-
- MDL: MFCD02737443
- Inchi: 1S/C16H15F3N2O2S/c1-2-23-14(22)8-9-24-15-20-12(11-6-4-3-5-7-11)10-13(21-15)16(17,18)19/h3-7,10H,2,8-9H2,1H3
- InChI Key: XNWBBKAETVDHIK-UHFFFAOYSA-N
- SMILES: S(C1=NC(C(F)(F)F)=CC(C2C=CC=CC=2)=N1)CCC(=O)OCC
Computed Properties
- Exact Mass: 356.08063339Da
- Monoisotopic Mass: 356.08063339Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 24
- Rotatable Bond Count: 7
- Complexity: 403
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 77.4Ų
Ethyl 3-{4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ylthio}propanoate Security Information
- HazardClass:IRRITANT
Ethyl 3-{4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ylthio}propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 040876-500mg |
Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate |
505064-91-5 | 500mg |
$189.00 | 2023-09-06 | ||
| TRC | E024215-250mg |
Ethyl 3-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate |
505064-91-5 | 250mg |
$ 275.00 | 2022-06-02 | ||
| TRC | E024215-500mg |
Ethyl 3-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate |
505064-91-5 | 500mg |
$ 450.00 | 2022-06-02 | ||
| TRC | E024215-1000mg |
Ethyl 3-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate |
505064-91-5 | 1g |
$ 720.00 | 2022-06-02 | ||
| Chemenu | CM521254-1g |
Ethyl 3-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoate |
505064-91-5 | 97% | 1g |
$264 | 2024-07-16 | |
| abcr | AB407571-500 mg |
Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate |
505064-91-5 | 500MG |
€254.60 | 2023-02-20 | ||
| abcr | AB407571-1 g |
Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate; . |
505064-91-5 | 1g |
€322.50 | 2023-06-17 | ||
| abcr | AB407571-5 g |
Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate; . |
505064-91-5 | 5g |
€907.00 | 2023-06-17 | ||
| abcr | AB407571-500mg |
Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate; . |
505064-91-5 | 500mg |
€269.00 | 2025-04-18 | ||
| abcr | AB407571-10g |
Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate; . |
505064-91-5 | 10g |
€1357.00 | 2025-04-18 |
Ethyl 3-{4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ylthio}propanoate Suppliers
Ethyl 3-{4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ylthio}propanoate Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on Ethyl 3-{4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ylthio}propanoate
Ethyl 3-{4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ylthio}propanoate (CAS No. 505064-91-5): A Comprehensive Overview
Ethyl 3-{4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ylthio}propanoate (CAS No. 505064-91-5) is a specialized chemical compound with significant applications in pharmaceutical and agrochemical research. This compound belongs to the pyrimidine derivatives family, known for their versatile biological activities. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.
The molecular structure of Ethyl 3-{4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ylthio}propanoate features a pyrimidine ring substituted with a phenyl group and a trifluoromethyl group, along with an ethyl propanoate side chain. This unique combination of functional groups contributes to its diverse reactivity and potential applications. Researchers are particularly interested in its role as a building block for more complex molecules in drug discovery and material science.
In recent years, the demand for trifluoromethyl-containing compounds like Ethyl 3-{4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ylthio}propanoate has surged due to their enhanced metabolic stability and lipophilicity. These properties are crucial in the development of new pharmaceuticals, especially in areas such as central nervous system (CNS) drugs and anticancer agents. The compound's ability to modulate biological targets has made it a subject of intense study in medicinal chemistry.
From a synthetic perspective, Ethyl 3-{4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ylthio}propanoate serves as a key intermediate in the preparation of various heterocyclic compounds. Its thioether linkage provides a versatile handle for further functionalization, enabling the creation of diverse molecular architectures. This flexibility is particularly valuable in combinatorial chemistry and high-throughput screening approaches.
The agrochemical industry also benefits from compounds like Ethyl 3-{4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ylthio}propanoate. The trifluoromethyl group is known to enhance the biological activity of pesticides and herbicides, making this compound a potential candidate for the development of new crop protection agents. Its structural features may contribute to improved efficacy and environmental profiles compared to traditional agrochemicals.
Recent advances in green chemistry have sparked interest in more sustainable synthesis routes for Ethyl 3-{4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ylthio}propanoate. Researchers are exploring catalytic methods and alternative solvents to reduce the environmental impact of its production. These efforts align with the growing demand for eco-friendly chemical processes in the pharmaceutical and agrochemical sectors.
The analytical characterization of Ethyl 3-{4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ylthio}propanoate typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). These methods ensure the purity and identity of the compound, which is critical for its applications in research and development. Standardization of analytical protocols is essential for quality control in industrial settings.
In the context of drug discovery, Ethyl 3-{4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ylthio}propanoate has shown promise as a scaffold for developing novel therapeutic agents. Its structural features allow for interactions with various biological targets, including enzymes and receptors. Computational chemistry and molecular docking studies have been employed to predict its binding modes and optimize its pharmacological properties.
The global market for pyrimidine derivatives like Ethyl 3-{4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ylthio}propanoate is expected to grow significantly in the coming years. This growth is driven by increasing research activities in pharmaceutical and agricultural chemistry, as well as the continuous demand for innovative small molecule drugs. Manufacturers and suppliers are scaling up production to meet the needs of academic and industrial researchers.
Storage and handling of Ethyl 3-{4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ylthio}propanoate require standard laboratory precautions. While not classified as hazardous under normal conditions, it should be stored in a cool, dry place away from strong oxidizing agents. Proper personal protective equipment, including gloves and safety glasses, is recommended when working with this compound.
Future research directions for Ethyl 3-{4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ylthio}propanoate may include exploring its potential in material science applications, such as organic electronics or advanced polymers. The compound's unique electronic properties, imparted by the trifluoromethyl group and pyrimidine ring, could make it valuable in developing new functional materials with specific optical or electrical characteristics.
For researchers interested in sourcing Ethyl 3-{4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ylthio}propanoate, it is available through specialized chemical suppliers. The compound is typically offered in various quantities, from milligram scales for research purposes to kilogram quantities for industrial applications. Quality certificates and detailed technical data sheets are usually provided to ensure proper characterization and application.
In conclusion, Ethyl 3-{4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ylthio}propanoate (CAS No. 505064-91-5) represents an important chemical building block with wide-ranging applications in pharmaceutical and agrochemical research. Its unique structural features and reactivity profile continue to make it a valuable tool for scientists exploring new molecular entities and functional materials. As research progresses, we can expect to see more innovative applications emerging for this versatile compound.
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